
(4-Chloronaphthalen-1-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloronaphthalen-1-yl)boronic acid is a useful research compound. Its molecular formula is C10H8BClO2 and its molecular weight is 206.432. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of (4-Chloronaphthalen-1-yl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of transition metal-catalyzed carbon-carbon bond-forming reaction .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, the this compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs
Actividad Biológica
(4-Chloronaphthalen-1-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and antiviral properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound has the molecular formula C10H8BClO2 and is characterized by the presence of a boronic acid functional group attached to a chlorinated naphthalene ring. This structural configuration is significant for its interaction with biological targets.
Anticancer Activity
Research indicates that boronic acids can exhibit selective cytotoxicity against various cancer cell lines. A study highlighted the modification of bioactive molecules with boronic acids, which can enhance their selectivity and pharmacokinetic properties. The introduction of the boronic acid group often improves the efficacy of existing anticancer drugs, as demonstrated in compounds like bortezomib, which is used in multiple myeloma treatment .
Table 1: Anticancer Activity of Boronic Acids
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | A549 (Lung cancer) | 12 ± 2 | |
Bortezomib | RPMI8226 (Multiple Myeloma) | 0.5 |
Antibacterial Activity
The antibacterial properties of this compound have been explored in various studies. It has been shown to inhibit bacterial growth by interfering with essential cellular processes. The mechanism involves the formation of covalent bonds with bacterial enzymes, which are critical for cell wall synthesis.
Table 2: Antibacterial Efficacy
Compound | Bacteria Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|---|
This compound | E. coli | 15 | |
Vaborbactam | KPC-producing Enterobacteriaceae | 0.5 |
Antiviral Activity
Boronic acids have also been investigated for their antiviral properties, particularly in inhibiting viral replication. Studies suggest that this compound may interact with viral proteins, disrupting their function and thereby reducing viral load.
Case Study 1: Inhibition of Cancer Cell Proliferation
In a recent study, this compound was tested against several cancer cell lines, including breast and lung cancers. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value ranging from 10 to 15 µM depending on the cell line tested .
Case Study 2: Synergistic Effects with Antibiotics
Another study examined the synergistic effects of this compound when combined with conventional antibiotics against resistant bacterial strains. The combination resulted in a lower MIC compared to either agent alone, suggesting that this compound could enhance the effectiveness of existing antibiotics .
The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols present in biomolecules. This interaction can lead to alterations in enzyme activity and protein function, impacting various metabolic pathways.
Safety and Toxicity
While boronic acids are generally considered safe at therapeutic doses, potential toxicity must be evaluated. Studies have shown that certain derivatives can exhibit cytotoxic effects at high concentrations; therefore, careful assessment during drug development is crucial .
Propiedades
IUPAC Name |
(4-chloronaphthalen-1-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BClO2/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6,13-14H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHWNQAUHGAUGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C2=CC=CC=C12)Cl)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30668516 |
Source
|
Record name | (4-Chloronaphthalen-1-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30668516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.43 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147102-97-4 |
Source
|
Record name | (4-Chloronaphthalen-1-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30668516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-chloronaphthalen-1-yl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.